molecular formula C14H14N6O2 B2361812 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 2034336-64-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No. B2361812
CAS RN: 2034336-64-4
M. Wt: 298.306
InChI Key: VJQHCSOBUYTKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data . The crystal structures of BD1 in complex with four selected inhibitors have also been determined .

Scientific Research Applications

Energetic Materials Development

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been explored for their potential as energetic materials. These compounds are synthesized to achieve high density, thermal stability, and insensitivity to external stimuli. They are considered for applications as secondary explosives due to their excellent detonation performance, comparable to benchmarks like CL-20 .

Bromodomain and Extraterminal (BET) Inhibitors

The triazolopyridazine scaffold is utilized in the optimization of bivalent bromodomain and extraterminal inhibitors. These inhibitors show promise in targeting BRD4 activity, which is crucial for cancer therapeutics. The optimization process aims to enhance potency, pharmacokinetic profile, and in vivo efficacy for tumor growth inhibition .

LSD1 Inhibitor Design

Derivatives of triazolopyridazine are investigated as novel inhibitors of LSD1, an enzyme implicated in cancer progression. Docking studies suggest that the interaction between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for the improved inhibitory activity. This scaffold serves as a template for designing new LSD1 inhibitors .

ALK5 Inhibition

The triazolopyridazine derivatives are also studied for their role as ALK5 inhibitors. These inhibitors have shown high potency, selectivity, and oral bioavailability in pharmacokinetic studies. They are considered for therapeutic applications in treating conditions related to ALK5 activity .

Heat-Resistant Explosives

The structural features of triazolopyridazine-based compounds contribute to their potential as heat-resistant explosives. Their remarkable measured density, excellent thermal stability, and good calculated detonation performance make them candidates for applications where heat resistance is critical .

Primary Explosives

Some triazolopyridazine-based compounds are very sensitive but exhibit excellent detonation performance, positioning them as potential primary explosives. Their sensitivity and performance are analyzed through detailed X-ray diffraction studies to understand the relationship between weak interactions and material sensitivity .

Pharmacological Research

The unique structure of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide makes it a candidate for pharmacological research, particularly in the development of new drugs with specific binding properties to target proteins or enzymes.

Chemical Synthesis and Modification

This compound’s versatile structure allows for further chemical modifications, enabling the synthesis of a wide range of derivatives. These derivatives can be tailored for specific applications, such as creating more potent or selective agents for research or therapeutic use.

Mechanism of Action

These compounds act as bromodomain inhibitors, specifically interacting with acetylated lysine (Kac) containing the N-terminus of histones . This interaction plays a crucial role in the formation of a transcriptional multiprotein complex, contributing to their roles as epigenetic readers .

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)16-10-5-6-19(8-10)13-4-3-12-17-15-9-20(12)18-13/h1-4,7,9-10H,5-6,8H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQHCSOBUYTKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.